molecular formula C23H20N4O5S2 B2718643 Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate CAS No. 503432-90-4

Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate

Cat. No.: B2718643
CAS No.: 503432-90-4
M. Wt: 496.56
InChI Key: BGTGLDQIPDTCJR-UHFFFAOYSA-N
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Description

Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate is a useful research compound. Its molecular formula is C23H20N4O5S2 and its molecular weight is 496.56. The purity is usually 95%.
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Biological Activity

Dimethyl 5-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)isophthalate is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a triazole ring and incorporates a p-tolyl group. Its molecular structure is crucial for its biological activity as it allows interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[2,3-c][1,2,4]triazoles have shown effectiveness against various bacterial strains and fungi. In one study, synthesized compounds were tested against Staphylococcus aureus and Candida albicans, revealing minimum inhibitory concentrations (MICs) as low as 16 μg/mL for certain derivatives .

CompoundMIC against S. aureusMIC against C. albicans
Dimethyl derivative 116 μg/mL32 μg/mL
Dimethyl derivative 232 μg/mL64 μg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and triazole rings significantly influence their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer). Compounds with electron-donating groups demonstrated enhanced anti-proliferative activity compared to those with electron-withdrawing groups .

CompoundIC50 (HepG2)
Dimethyl derivative A12.5 µg/mL
Dimethyl derivative B28.4 µg/mL

Anti-inflammatory Activity

The anti-inflammatory properties of similar thiazolo-triazole compounds have also been documented. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and disruption of essential cellular pathways. For example:

  • Antimicrobial Mechanism : The compound likely inhibits bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase (FabI), crucial for bacterial survival.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various thiazolo-triazole derivatives and evaluated their antimicrobial activity against M. tuberculosis and other pathogens. The most potent compounds exhibited low MIC values and were effective against resistant strains .
  • Anticancer Evaluation : Another investigation into the anticancer properties of thiazolo-triazoles showed promising results against multiple cancer cell lines with minimal toxicity to normal cells. The SAR analysis highlighted the importance of specific substituents in enhancing cytotoxicity .

Properties

IUPAC Name

dimethyl 5-[[2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S2/c1-13-4-6-14(7-5-13)18-11-33-22-25-26-23(27(18)22)34-12-19(28)24-17-9-15(20(29)31-2)8-16(10-17)21(30)32-3/h4-11H,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTGLDQIPDTCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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